![molecular formula C9H11N3O4 B3022672 Methyl 6-(ethylamino)-5-nitronicotinate CAS No. 954228-35-4](/img/structure/B3022672.png)
Methyl 6-(ethylamino)-5-nitronicotinate
Overview
Description
“Methyl 6-(ethylamino)-5-nitronicotinate” is a chemical compound. It is also known as "Methyl 5-amino-6-(ethylamino)pyridine-3-carboxylate" . The CAS Number of this compound is 1820674-18-7 . Its molecular weight is 195.22 . The IUPAC name of this compound is "methyl 5-amino-6-(ethylamino)nicotinate" .
Molecular Structure Analysis
The molecular structure of “Methyl 6-(ethylamino)-5-nitronicotinate” is represented by the linear formula C9H13N3O2 . The InChI code of this compound is 1S/C9H13N3O2/c1-3-11-8-7(10)4-6(5-12-8)9(13)14-2/h4-5H,3,10H2,1-2H3,(H,11,12) .Scientific Research Applications
- Indoles are significant heterocyclic systems found in natural products and drugs. They play a crucial role in cell biology and have attracted attention due to their biological activity against cancer cells, microbes, and other disorders .
- 6-ENIC can serve as a precursor for indole derivatives. Researchers have explored its use in constructing indole moieties within selected alkaloids. The Fischer indole synthesis and subsequent transformations can lead to novel alkaloid structures .
- 6-ENIC derivatives may exhibit anticancer properties. Researchers have synthesized related compounds with promising activity against human colon cancer cells (HCT116). These derivatives could be further optimized for targeted therapies .
- 6-ENIC shares similarities with nicotine. It has been studied for its binding affinity and potency in in vivo and ex vivo models. Understanding its pharmacological profile can inform drug development and nicotine-related research .
Heterocyclic Chemistry and Alkaloid Synthesis
Anticancer Potential
Nicotine Analogs and Pharmacology
Mechanism of Action
Target of Action
Methyl 6-(ethylamino)-5-nitronicotinate is a small molecule that is likely to interact with the N6-methyladenosine (m6A) regulators . These regulators are a group of enzymes, including “writers” such as METTL3/14 that mediate methylation, “erasers” such as FTO that mediate demethylation, and “readers” such as YTHDF1 that recognize and bind mRNAs with m6A modification . These enzymes collaborate to mediate RNA methylation and demethylation, regulate RNA splicing, nuclear export and degradation, and participate in RNA metabolism .
Mode of Action
It is suggested that it may interact with the m6a regulators, potentially influencing the methylation and demethylation processes . This could lead to changes in RNA metabolism, affecting gene expression and cellular functions .
Biochemical Pathways
The compound is likely to affect the m6A modification pathway , which is a dynamic and reversible epigenetic regulatory mechanism . This pathway is involved in various physiological processes, such as growth and development, stem cell renewal and differentiation, and DNA damage response . Changes in this pathway could have downstream effects on these processes and potentially influence disease progression .
Result of Action
By potentially interacting with m6a regulators, it could influence gene expression and cellular functions . This could have implications for various physiological processes and disease states .
Action Environment
Environmental factors can influence the action, efficacy, and stability of compounds like Methyl 6-(ethylamino)-5-nitronicotinate . Factors such as diet, lifestyle, and exposure to other environmental chemicals can alter DNA methylation, potentially influencing the compound’s action
properties
IUPAC Name |
methyl 6-(ethylamino)-5-nitropyridine-3-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O4/c1-3-10-8-7(12(14)15)4-6(5-11-8)9(13)16-2/h4-5H,3H2,1-2H3,(H,10,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVWSVWWTGXMSAI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=C(C=C(C=N1)C(=O)OC)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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